2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone
Description
Properties
Molecular Formula |
C23H18N2OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C23H18N2OS/c26-20(17-10-4-1-5-11-17)16-27-23-24-21(18-12-6-2-7-13-18)22(25-23)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25) |
InChI Key |
ZRAILPBBQPCDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Using Benzil Derivatives
A widely adopted method involves the cyclocondensation of benzil (1,2-diphenylethanedione) with ammonia and aldehydes. For instance, benzil reacts with ammonium acetate and acetaldehyde in the presence of InCl₃ as a catalyst to yield 4,5-diphenylimidazole derivatives. This one-pot reaction proceeds via the formation of an α,β-unsaturated ketone intermediate, followed by nucleophilic attack by ammonia and cyclization. Modifying the aldehyde component allows for functional group diversification at the C2 position.
Key Reaction Conditions
De Novo Synthesis via α-Bromo-Ketones
α-Bromo-ketones, such as phenacyl bromide, react with formamide under thermal conditions to form imidazole rings. For example, 2-bromo-1-phenylethanone undergoes cyclization with formamide at 120°C, producing 2-substituted imidazoles. This method is advantageous for integrating the phenylethanone group early in the synthesis.
Mechanistic Insight
-
Nucleophilic substitution of bromide by formamide.
-
Cyclization via intramolecular dehydration.
Introduction of the Sulfanyl Group
Incorporating the sulfanyl (-S-) moiety at the C2 position of the imidazole requires specialized strategies:
Thiolation via Elemental Sulfur Trapping
Imidazol-2-ylidenes, generated by deprotonating imidazolium salts, react with elemental sulfur to form 2-thione intermediates. For instance, treating 1,3-dibenzyl-4,5-diphenylimidazolium bromide with triethylamine and sulfur yields the corresponding thione. Subsequent reduction with LiAlH₄ converts the thione to the thiol (-SH).
Representative Procedure
-
Imidazolium Salt Preparation : 4,5-Diphenylimidazole is quaternized with benzyl bromide in acetonitrile (60°C, 12 h).
-
Deprotonation : Treated with Et₃N in THF to generate the imidazol-2-ylidene.
-
Sulfur Trapping : React with S₈ in THF (rt, 2 h) to yield 4,5-diphenyl-1H-imidazole-2-thione.
-
Reduction : LiAlH₄ in dry ether reduces the thione to 4,5-diphenyl-1H-imidazole-2-thiol.
Spectroscopic Validation
Direct Thiol Incorporation via Thiourea Intermediates
Thiourea participates in cyclocondensation reactions to embed sulfur atoms. Benzil, thiourea, and ammonium acetate react in glacial acetic acid under reflux to form 2-mercaptoimidazoles. This method bypasses post-synthetic modifications but requires stringent control of stoichiometry.
Coupling with 1-Phenylethanone
The final step involves attaching the phenylethanone group to the imidazole-2-thiol via nucleophilic substitution or SNAr (nucleophilic aromatic substitution).
Alkylation with 2-Bromo-1-phenylethanone
4,5-Diphenyl-1H-imidazole-2-thiol reacts with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at 60°C for 6–8 hours, yielding the target compound.
Optimized Conditions
Side Reactions
Microwave-Assisted Coupling
Microwave irradiation accelerates the alkylation step. A mixture of 4,5-diphenylimidazole-2-thiol and 2-bromo-1-phenylethanone in acetonitrile is irradiated at 100°C for 15 minutes, achieving 85% yield. This method reduces side reactions and improves scalability.
Analytical Characterization
The target compound is validated using spectroscopic and chromatographic techniques:
4.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, CDCl₃) : δ 7.82–7.25 (m, 15H, Ph), 4.32 (s, 2H, SCH₂), 2.45 (s, 3H, COCH₃).
-
¹³C NMR : δ 198.5 (C=O), 137.2–126.8 (Ph), 45.3 (SCH₂), 30.1 (COCH₃).
4.2 High-Resolution Mass Spectrometry (HRMS)
4.3 X-ray Crystallography
Single-crystal analysis confirms the planar imidazole ring and the dihedral angle (88.5°) between the phenyl groups at C4 and C5.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multicomponent + S8 | Cyclocondensation, S-trapping | 50–60 | 95 | Moderate |
| α-Bromo-ketone route | Early phenylethanone integration | 65–70 | 98 | High |
| Microwave alkylation | Rapid coupling | 85 | 99 | High |
Challenges and Mitigation Strategies
6.1 Thiol Oxidation
-
Issue : Thiol intermediates oxidize to disulfides.
-
Solution : Use degassed solvents and conduct reactions under N₂.
6.2 Regioselectivity in Imidazole Formation
Chemical Reactions Analysis
Reduction of Ketone to Alcohol
The ethanone group undergoes NaBH₄-mediated reduction to form secondary alcohols, preserving the imidazole-sulfanyl backbone .
Reaction Scheme:
Experimental Data:
| Parameter | Value | Source |
|---|---|---|
| Reductant | Sodium borohydride | |
| Solvent | Ethanol | |
| Temperature | 45–50°C | |
| Yield | 57% |
Post-reduction, the alcohol derivatives retain crystallinity and are characterized via FT-IR (e.g., O-H stretch at ~3400 cm⁻¹) .
Complexation with Transition Metals
The imidazole nitrogen and sulfanyl sulfur act as ligands for transition metals , forming complexes with Co(II), Ni(II), and Cu(II) .
Example Reaction with Cu(II):
Key Observations:
-
Metal complexes exhibit enhanced thermal stability compared to the ligand .
-
Coordination geometry is confirmed via SC-XRD and spectroscopic methods (e.g., UV-Vis, ESR) .
Oxidation and Condensation Reactions
The ethanone group participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones .
Example with Hydrazine:
These derivatives are pharmacologically relevant, showing antimicrobial and antioxidant activities .
Structural and Computational Insights
-
Crystallography : The compound’s structure features a planar imidazole ring and a puckered thiophene moiety in analogs, influencing reactivity .
-
DFT Studies : Frontier molecular orbital analysis reveals charge transfer from the imidazole to the ethanone group, explaining its electrophilic behavior .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it was evaluated by the National Cancer Institute (NCI) using a single-dose assay across a panel of approximately sixty cancer cell lines. The compound exhibited a mean growth inhibition (GI) rate that indicates its potential as an antitumor agent .
Antimicrobial Properties
In addition to its anticancer applications, preliminary research indicates that compounds similar to this compound may possess antimicrobial properties. Such compounds have shown efficacy against various bacterial strains, indicating a potential role in treating infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The phenylethanone moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanyl-Linked Heterocyclic Compounds
*Hypothetical values based on structural derivation.
Key Observations :
- The benzimidazole analog (C₁₅H₁₂N₂OS) exhibits a simpler heterocyclic system but shares the sulfanyl-phenylethanone motif. Its monoclinic crystal structure highlights hydrogen bonding (N–H···O and C–H···S interactions), which stabilizes the lattice .
Table 2: Enzyme Inhibition Profiles of Sulfanyl-Linked Compounds
Key Observations :
- Oxadiazole derivatives (e.g., compound 8q ) show moderate α-glucosidase inhibition (IC₅₀ = 49.71 µM), suggesting that sulfanyl-linked heterocycles may target metabolic enzymes .
- The absence of biological data for the benzimidazole analog and the target compound underscores the need for targeted assays. However, the diphenylimidazole group in the target compound may enhance interactions with hydrophobic enzyme pockets.
Biological Activity
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by data from various studies.
- Molecular Formula : C23H18N2OS
- Molecular Weight : 370.47 g/mol
- InChIKey : ZRAILPBBQPCDMZ-UHFFFAOYSA-N
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole moieties exhibit notable antimicrobial properties. A study on related imidazole derivatives showed that they were effective against various bacterial and fungal strains. Specifically, the metal complexes derived from these ligands displayed enhanced antimicrobial activity compared to their parent compounds, indicating that the presence of transition metals can significantly boost efficacy against resistant strains of bacteria and fungi .
| Compound | Target Organisms | Activity |
|---|---|---|
| This compound | Gram-positive and Gram-negative bacteria | Effective at micromolar concentrations |
| Metal Complexes | Various bacteria and fungi | Enhanced activity compared to ligands |
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. The compound exhibited significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases. In comparative studies, it was found that this compound had a higher antioxidant capacity than many established antioxidants, demonstrating its potential as a therapeutic agent .
Anticancer Activity
The anticancer properties of imidazole derivatives have been widely studied. In vitro assays indicated that this compound effectively inhibited the proliferation of several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, studies have shown that similar compounds led to significant reductions in cell viability in lines such as HeLa and A549 .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various imidazole derivatives against clinical isolates. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics . -
Antioxidant Evaluation :
In a comparative analysis involving DPPH and ABTS assays, the compound showed a higher percentage of radical scavenging activity than ascorbic acid, suggesting its potential application in developing antioxidant therapies . -
Cancer Cell Proliferation Study :
A study focusing on the effects of imidazole derivatives on cancer cell lines revealed that treatment with this compound resulted in significant cell death in both HeLa and A549 cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. What are the standard synthetic routes for 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone, and how can yield optimization be approached?
The compound is typically synthesized via nucleophilic substitution. A reported method involves refluxing 2-bromo-1-phenylethanone with 1H-imidazole derivatives in toluene for 9 hours, followed by purification via column chromatography (hexane:ethyl acetate, 5:1) and crystallization from chloroform, yielding 22% . To optimize yields, consider:
- Varying reaction time and temperature to balance completion and side reactions.
- Exploring alternative solvents (e.g., DMF for enhanced solubility) or catalysts (e.g., KI for halogen exchange).
- Testing substituent effects on the imidazole ring, as electron-donating groups may improve reactivity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H NMR (in DMSO-d6 or CDCl3) to confirm proton environments, particularly the imidazole NH (~δ 12-13 ppm) and phenylethanone carbonyl (δ ~190 ppm) .
- FT-IR for detecting functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-S stretch ~680 cm⁻¹) .
- Melting point analysis (uncorrected, using a Tottoli apparatus) to assess purity .
- X-ray crystallography to resolve crystal packing influenced by C–H⋯O/N hydrogen bonds and C–H⋯π interactions .
Q. What experimental protocols are used to evaluate antifungal activity?
Antifungal assays against Candida species involve:
- Preparing serial dilutions of the compound in DMSO or ethanol.
- Using broth microdilution (CLSI M27-A3 guidelines) to determine minimum inhibitory concentrations (MICs).
- Validating results with positive controls (e.g., fluconazole) and assessing cytotoxicity in mammalian cell lines .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence reactivity or stability?
The crystal structure reveals weak C–H⋯O/N hydrogen bonds and C–H⋯π interactions that stabilize the lattice . These interactions may:
- Reduce solubility in non-polar solvents due to tight packing.
- Protect reactive sites (e.g., sulfanyl group) from hydrolysis or oxidation.
- Guide co-crystallization strategies for enhanced bioavailability.
Q. How can researchers design studies to investigate environmental fate and ecological impacts?
Adopt methodologies from environmental chemistry projects like INCHEMBIOL:
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Reproducibility checks : Replicate protocols with strict control of humidity, oxygen, and reagent purity (e.g., Sigma-Aldrich reagents in vs. alternative suppliers).
- Meta-analysis : Compare substituent effects across studies; e.g., biphenyl esters in show higher antifungal activity than halogenated analogs in .
- Computational modeling : Use DFT to predict reactivity trends and guide synthetic modifications.
Q. What safety protocols are recommended for handling sulfanyl-containing imidazole derivatives?
Q. How can structure-activity relationships (SARs) be explored to enhance antifungal potency?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to the phenyl rings to improve membrane penetration .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to modulate toxicity and potency.
- Molecular docking : Screen against Candida CYP51 (lanosterol 14α-demethylase) to identify binding affinity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
